Cas no 1397243-33-2 (5-{(tert-butoxy)carbonylamino}-4-methylpyridine-2-carboxylic acid)

5-{(tert-butoxy)carbonylamino}-4-methylpyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1397243-33-2
- 5-{[(tert-butoxy)carbonyl]amino}-4-methylpyridine-2-carboxylic acid
- EN300-12447990
- 4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid
- 5-{(tert-butoxy)carbonylamino}-4-methylpyridine-2-carboxylic acid
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- インチ: 1S/C12H16N2O4/c1-7-5-8(10(15)16)13-6-9(7)14-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,14,17)(H,15,16)
- InChIKey: GOMIDJDVIPLRQV-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=NC(C(=O)O)=CC=1C)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 252.11100700g/mol
- どういたいしつりょう: 252.11100700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
5-{(tert-butoxy)carbonylamino}-4-methylpyridine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12447990-0.25g |
5-{[(tert-butoxy)carbonyl]amino}-4-methylpyridine-2-carboxylic acid |
1397243-33-2 | 0.25g |
$1038.0 | 2023-05-25 | ||
Enamine | EN300-12447990-2.5g |
5-{[(tert-butoxy)carbonyl]amino}-4-methylpyridine-2-carboxylic acid |
1397243-33-2 | 2.5g |
$2211.0 | 2023-05-25 | ||
Enamine | EN300-12447990-1.0g |
5-{[(tert-butoxy)carbonyl]amino}-4-methylpyridine-2-carboxylic acid |
1397243-33-2 | 1g |
$1129.0 | 2023-05-25 | ||
Enamine | EN300-12447990-5.0g |
5-{[(tert-butoxy)carbonyl]amino}-4-methylpyridine-2-carboxylic acid |
1397243-33-2 | 5g |
$3273.0 | 2023-05-25 | ||
Enamine | EN300-12447990-250mg |
5-{[(tert-butoxy)carbonyl]amino}-4-methylpyridine-2-carboxylic acid |
1397243-33-2 | 250mg |
$642.0 | 2023-10-02 | ||
Enamine | EN300-12447990-10000mg |
5-{[(tert-butoxy)carbonyl]amino}-4-methylpyridine-2-carboxylic acid |
1397243-33-2 | 10000mg |
$3007.0 | 2023-10-02 | ||
Enamine | EN300-12447990-500mg |
5-{[(tert-butoxy)carbonyl]amino}-4-methylpyridine-2-carboxylic acid |
1397243-33-2 | 500mg |
$671.0 | 2023-10-02 | ||
Enamine | EN300-12447990-50mg |
5-{[(tert-butoxy)carbonyl]amino}-4-methylpyridine-2-carboxylic acid |
1397243-33-2 | 50mg |
$587.0 | 2023-10-02 | ||
Enamine | EN300-12447990-100mg |
5-{[(tert-butoxy)carbonyl]amino}-4-methylpyridine-2-carboxylic acid |
1397243-33-2 | 100mg |
$615.0 | 2023-10-02 | ||
Enamine | EN300-12447990-1000mg |
5-{[(tert-butoxy)carbonyl]amino}-4-methylpyridine-2-carboxylic acid |
1397243-33-2 | 1000mg |
$699.0 | 2023-10-02 |
5-{(tert-butoxy)carbonylamino}-4-methylpyridine-2-carboxylic acid 関連文献
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
5-{(tert-butoxy)carbonylamino}-4-methylpyridine-2-carboxylic acidに関する追加情報
Comprehensive Overview of 5-{(tert-butoxy)carbonylamino}-4-methylpyridine-2-carboxylic acid (CAS No. 1397243-33-2)
5-{(tert-butoxy)carbonylamino}-4-methylpyridine-2-carboxylic acid (CAS No. 1397243-33-2) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functionality, makes it a versatile building block for drug discovery and medicinal chemistry applications. The compound's pyridine core and methyl substitution further enhance its reactivity, enabling diverse transformations in modern synthetic routes.
In recent years, the demand for Boc-protected intermediates like 5-{(tert-butoxy)carbonylamino}-4-methylpyridine-2-carboxylic acid has surged due to their critical role in peptide coupling and heterocyclic compound synthesis. Researchers frequently search for "Boc-amine pyridine derivatives" or "CAS 1397243-33-2 solubility," reflecting growing interest in its physicochemical properties and application protocols. The compound's stability under acidic conditions—a hallmark of Boc-group chemistry—makes it particularly valuable for multi-step reactions where selective deprotection is required.
The synthesis of 5-{(tert-butoxy)carbonylamino}-4-methylpyridine-2-carboxylic acid typically involves carboxylation and Boc-anhydride reactions, with yields optimized through advanced catalytic methods. Analytical techniques such as HPLC and NMR are essential for purity verification, addressing common queries like "CAS 1397243-33-2 HPLC method." Its logP value and hydrogen-bonding capacity align with Lipinski's rule, making it a candidate for bioavailability studies—a hotspot in current AI-driven drug design platforms.
From an industrial perspective, 1397243-33-2 serves as a precursor for kinase inhibitors and antibody-drug conjugates (ADCs), areas dominating oncology research. Environmental considerations also drive innovation; greener solvents like 2-methyl-THF are now tested for its production, responding to searches for "sustainable synthesis of Boc-pyridine acids." Regulatory compliance (e.g., REACH) and patent landscapes further shape its commercial viability.
Emerging trends highlight the compound's utility in PROTACs (Proteolysis-Targeting Chimeras) and covalent inhibitors, with researchers exploring its crystal polymorphism for formulation advantages. FAQs such as "storage conditions for CAS 1397243-33-2" emphasize practical handling needs, while computational studies model its binding affinities—bridging experimental and in silico approaches. As the pharmaceutical industry prioritizes structure-activity relationship (SAR) optimization, this compound's modular design ensures sustained relevance.
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